Diphenylpyraline hydrochloride
Overview
Description
Diphenylpyraline hydrochloride is a first-generation antihistamine belonging to the diphenyl piperidine class. It is primarily used for the treatment of allergic conditions such as rhinitis, hay fever, and pruritic skin disorders . This compound exhibits anticholinergic and sedative properties, making it effective in alleviating symptoms associated with allergies .
Mechanism of Action
Target of Action
Diphenylpyraline hydrochloride, a first-generation antihistamine, primarily targets the Histamine H1 receptors . These receptors are found on effector cells in the body and play a crucial role in mediating allergic responses .
Mode of Action
This compound acts by competing with histamine for H1-receptor sites on effector cells . By binding to these receptors, it prevents histamine from exerting its effects, thereby reducing the symptoms of allergies .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histamine pathway . By blocking the H1 receptors, it inhibits the action of histamine, a compound that is released during allergic reactions and causes symptoms such as itching, sneezing, and runny nose .
Result of Action
The result of this compound’s action is a temporary reduction of allergy symptoms . This includes relief from symptoms such as itching, sneezing, and runny nose associated with allergic reactions .
Biochemical Analysis
Biochemical Properties
Diphenylpyraline hydrochloride acts by competing with histamine for H1-receptor sites on effector cells . This reduces the effects of histamine, leading to a temporary reduction of allergy symptoms .
Cellular Effects
This compound, by acting as an antihistamine, can influence cell function by reducing the effects of histamine . This includes effects on cell signaling pathways related to histamine, potentially influencing gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves competing with histamine for H1-receptor sites on effector cells . This prevents, but does not reverse, responses mediated by histamine alone .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenylpyraline hydrochloride is synthesized via the coupling of 4-hydroxy-1-methylpiperidine with benzhydrylbromide . The reaction typically involves the use of a base such as sodium hydroxide to facilitate the coupling reaction. The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Diphenylpyraline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: this compound can undergo nucleophilic substitution reactions, where the benzhydryl group can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones, while substitution reactions can produce various substituted piperidine derivatives.
Scientific Research Applications
Diphenylpyraline hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving antihistamines and their chemical properties.
Biology: The compound is studied for its effects on histamine receptors and its role in allergic responses.
Medicine: this compound is used in clinical research to develop new treatments for allergic conditions and to understand its pharmacokinetics and pharmacodynamics.
Industry: It is utilized in the formulation of pharmaceutical products for the treatment of allergies.
Comparison with Similar Compounds
Diphenhydramine: Another first-generation antihistamine with similar anticholinergic and sedative properties.
Chlorpheniramine: A first-generation antihistamine used for similar indications but with a different chemical structure.
Promethazine: An antihistamine with strong sedative effects, used for treating allergies and motion sickness.
Uniqueness: Diphenylpyraline hydrochloride is unique due to its specific chemical structure, which allows it to act as both an antihistamine and a dopamine reuptake inhibitor .
Properties
IUPAC Name |
4-benzhydryloxy-1-methylpiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO.ClH/c1-20-14-12-18(13-15-20)21-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11,18-19H,12-15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRLDRXGWKXRMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
147-20-6 (Parent) | |
Record name | Diphenylpyraline hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7047772 | |
Record name | Diphenylpyraline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56422410 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
132-18-3 | |
Record name | Diafen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphenylpyraline hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenylpyraline hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756730 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diphenylpyraline hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61825 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Piperidine, 4-(diphenylmethoxy)-1-methyl-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diphenylpyraline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenylpyraline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.592 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIPHENYLPYRALINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9FU7F1E87 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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